molecular formula C12H16ClNO3 B13015689 Ethyl 2-(2-amino-4-chlorophenoxy)butanoate

Ethyl 2-(2-amino-4-chlorophenoxy)butanoate

Katalognummer: B13015689
Molekulargewicht: 257.71 g/mol
InChI-Schlüssel: FFSLDEXWNMSBTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-4-chlorophenoxy)butanoate typically involves the reaction of 2-amino-4-chlorophenol with ethyl 2-bromobutanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-4-chlorophenol attacks the electrophilic carbon of ethyl 2-bromobutanoate, resulting in the formation of the desired product .

Industrial Production Methods

The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for research use .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-amino-4-chlorophenoxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-amino-4-chlorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-amino-4-chlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenoxy groups are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(2-amino-4-chlorophenoxy)butanoate is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C12H16ClNO3

Molekulargewicht

257.71 g/mol

IUPAC-Name

ethyl 2-(2-amino-4-chlorophenoxy)butanoate

InChI

InChI=1S/C12H16ClNO3/c1-3-10(12(15)16-4-2)17-11-6-5-8(13)7-9(11)14/h5-7,10H,3-4,14H2,1-2H3

InChI-Schlüssel

FFSLDEXWNMSBTG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)OCC)OC1=C(C=C(C=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.